molecular formula C16H10ClFN2O3 B5601307 N-(3-chloro-4-fluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B5601307
M. Wt: 332.71 g/mol
InChI Key: GOELPVDZCUVXRI-UHFFFAOYSA-N
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Description

"N-(3-chloro-4-fluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide" is a chemical compound that has been synthesized and studied for various applications. It is notable for its unique structural and chemical properties, which have been explored in different contexts.

Synthesis Analysis

The synthesis of derivatives of this compound has been documented. For example, Sunder and Maleraju (2013) described the synthesis of eight derivatives by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been confirmed through various spectroscopic techniques such as 1H NMR, IR, and Mass spectra, as demonstrated in the research by Sunder and Maleraju (2013) (Sunder & Maleraju, 2013).

Chemical Reactions and Properties

The chemical reactions of this compound and its derivatives include interactions with various substituents, leading to the formation of different chemical structures. These reactions are crucial for understanding its chemical behavior and potential applications.

Physical Properties Analysis

Research on the physical properties of similar compounds, such as those synthesized by Sunder and Maleraju (2013), provides insights into the behavior of this compound under different conditions (Sunder & Maleraju, 2013).

Scientific Research Applications

Chemical Characterization and Potential Pesticide Applications

N-(3-chloro-4-fluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, among other derivatives, has been characterized using X-ray powder diffraction, indicating its potential applications as a pesticide. The study provided experimental data such as 2θ peak positions, relative peak intensities, values of d and Miller indices, and unit cell parameters, contributing to the understanding of its crystalline structure and properties (Olszewska, Pikus, & Tarasiuk, 2008).

Anticancer Drug Synthesis and Structure Analysis

Research into the synthesis, structure, and molecular docking analysis of anticancer drugs has included compounds structurally related to this compound. These studies aim to understand the compounds' interactions with biological targets, providing insights into their potential therapeutic applications (Sharma et al., 2018).

Anti-inflammatory Activity

Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity. Some derivatives showed significant activity, contributing to the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Novel Water-Soluble Derivatives for Pain Management

The synthesis of water-soluble phthalimide derivatives of acetaminophen, which includes structures related to this compound, has been explored. These compounds are being investigated as potential analgesic and antipyretic agents, indicating the compound's versatility in drug design (Reddy, Kumari, & Dubey, 2013).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O3/c17-12-7-9(5-6-13(12)18)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOELPVDZCUVXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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